molecular formula C34H38N4O6S B13852058 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate

2-(6-Benzyloxyindolyl)ethylamine Hemisulfate

Katalognummer: B13852058
Molekulargewicht: 630.8 g/mol
InChI-Schlüssel: HKDUNOKMXFHNIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate typically involves the reaction of 6-benzyloxyindole with 2-aminoethanol . The specific reaction conditions and steps can vary depending on the experimental requirements. Generally, the reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(6-Benzyloxyindolyl)ethylamine Hemisulfate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.

Vergleich Mit ähnlichen Verbindungen

2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can be compared with other similar compounds, such as:

    Bufotenine: An indole alkaloid with similar structural features, used in various biological studies.

    Serotonin: A neurotransmitter with an indole structure, involved in numerous physiological processes.

    Tryptamine: A naturally occurring compound with an indole structure, serving as a precursor to various neurotransmitters.

The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to other indole derivatives.

Eigenschaften

Molekularformel

C34H38N4O6S

Molekulargewicht

630.8 g/mol

IUPAC-Name

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;sulfuric acid

InChI

InChI=1S/2C17H18N2O.H2O4S/c2*18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;1-5(2,3)4/h2*1-7,10-11,19H,8-9,12,18H2;(H2,1,2,3,4)

InChI-Schlüssel

HKDUNOKMXFHNIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.